

# Tegoprazan's Impact on Gut Microbiota vs. Traditional PPIs

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tegoprazan*

Cat. No.: *B1682004*

[Get Quote](#)

The intricate relationship between acid-suppressive medications and the gut microbiome is a critical area of research, with significant implications for drug development and clinical practice. This guide provides an objective comparison of the effects of **tegoprazan**, a potassium-competitive acid blocker (P-CAB), and traditional proton pump inhibitors (PPIs) on the gut microbiota, supported by experimental data.

## Introduction to Acid Suppression and Gut Microbiota

Traditional PPIs, such as rabeprazole and lansoprazole, work by irreversibly inhibiting the H<sup>+</sup>/K<sup>+</sup> ATPase (proton pump) in gastric parietal cells, leading to a profound reduction in stomach acid. While effective for treating acid-related disorders, this mechanism can disrupt the delicate balance of the gut microbiota. The primary mechanism of PPI-induced dysbiosis is the alteration of the gastric pH, which allows for the survival and translocation of oral bacteria into the lower gastrointestinal tract. This can lead to a decrease in beneficial bacteria and an increase in potentially pathogenic organisms.

**Tegoprazan**, a newer class of acid suppressant, is a P-CAB that competitively and reversibly inhibits the proton pump. This distinct mechanism of action suggests a potentially different impact on the gut microbiome compared to traditional PPIs.

## Comparative Analysis of Gut Microbiota Alterations

Experimental evidence, primarily from a preclinical study in a mouse model of colitis, indicates that **tegoprazan** may have a more favorable profile regarding its impact on gut microbiota compared to the traditional PPI, rabeprazole.[1][2][3][4][5]

In a dextran sulfate sodium (DSS)-induced colitis mouse model, **tegoprazan** administration was shown to alleviate gut dysbiosis, whereas rabeprazole appeared to aggravate it.[1][2][3][4][5] **Tegoprazan** treatment led to an improvement in microbiota diversity and an enrichment of beneficial bacteria.[1][2][3] Conversely, rabeprazole did not show these protective effects and, in some instances, exacerbated the negative changes in the gut microbiome composition.[1][2][3]

## Quantitative Data Summary

The following tables summarize the key quantitative findings from a comparative study between **tegoprazan** and rabeprazole in a DSS-induced colitis mouse model.

Table 1: Effects on Gut Microbiota Diversity and Key Phyla

| Parameter                | Control | DSS + Vehicle | DSS + Tegoprazan      | DSS + Rabeprazole                 |
|--------------------------|---------|---------------|-----------------------|-----------------------------------|
| Shannon Diversity Index  | Higher  | Lower         | Increased vs. Vehicle | No significant change vs. Vehicle |
| Bacteroidetes Abundance  | High    | Reduced       | Increased vs. Vehicle | No significant change vs. Vehicle |
| Proteobacteria Abundance | Low     | Increased     | Reduced vs. Vehicle   | Markedly Increased vs. Vehicle    |

Source: Son et al., 2022.[1][2][3]

Table 2: Relative Abundance of Key Bacterial Species (Fecal Samples)

| Bacterial Species    | Control | DSS + Vehicle | DSS + Tegoprazan    | DSS + Rabeprazole                   |
|----------------------|---------|---------------|---------------------|-------------------------------------|
| Bacteroides vulgatus | ~42%    | ~11%          | ~29%                | No significant change vs. Vehicle   |
| Escherichia coli     | Low     | Increased     | Reduced vs. Vehicle | Significantly Increased vs. Vehicle |

Source: Son et al., 2022.[1][2][3]

A study in healthy human adults comparing another P-CAB, vonoprazan, with the traditional PPI lansoprazole provides further insights. This study found that while both drugs led to an increase in oral-derived bacteria in the gut, the effect was more pronounced with vonoprazan.

Table 3: Fold Increase in Streptococcus Genus in Healthy Adults

| Treatment (4 weeks)      | Approximate Fold Increase from Baseline |
|--------------------------|-----------------------------------------|
| Vonoprazan (20 mg/day)   | >20-fold                                |
| Lansoprazole (30 mg/day) | ~5-fold                                 |

Source: Otsuka et al., 2017.[6]

## Experimental Protocols

### Study 1: Tegoprazan vs. Rabeprazole in a DSS-Induced Colitis Mouse Model

- Animal Model: 8-week-old male C57BL/6 mice.
- Induction of Colitis: Administration of 2% dextran sulfate sodium (DSS) in drinking water for 5 days, followed by 4 days of regular water.
- Treatment Groups:

- Control (no DSS)
- DSS + Vehicle (0.5% w/v methylcellulose)
- DSS + **Tegoprazan** (30 mg/kg, administered orally twice daily)
- DSS + Rabeprazole (30 mg/kg, administered orally twice daily)
- Microbiota Analysis:
  - Sample Collection: Fecal and cecal tissue samples were collected at the end of the experiment.
  - DNA Extraction: Total bacterial DNA was extracted from the samples.
  - 16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene were amplified by PCR and sequenced using the Illumina MiSeq platform.
  - Data Analysis: The sequencing data was processed to identify bacterial taxa and their relative abundances. Alpha and beta diversity analyses were performed to assess changes in the microbial community structure.

## Study 2: Vonoprazan vs. Lansoprazole in Healthy Human Adults

- Study Population: Healthy adult volunteers.
- Treatment Groups:
  - Vonoprazan (20 mg once daily, n=9) for 4 weeks.
  - Lansoprazole (30 mg once daily, n=11) for 4 weeks.
- Microbiota Analysis:
  - Sample Collection: Fecal samples were collected at baseline and after 4 weeks of treatment.

- 16S rRNA Gene Sequencing: The V3-V4 region of the 16S rRNA gene was amplified and sequenced.
- Data Analysis: Changes in the relative abundance of bacterial genera were analyzed.

## Visualizing the Impact: Signaling Pathways and Workflows

[Click to download full resolution via product page](#)

Caption: Mechanism of action and differential impact on gut microbiota.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for gut microbiota analysis.

## Conclusion

The available evidence, primarily from a preclinical colitis model, suggests that **tegoprazan** may have a more favorable impact on the gut microbiota compared to traditional PPIs like rabeprazole.<sup>[1][2][3][4][5]</sup> **Tegoprazan** appears to mitigate the dysbiosis associated with acid suppression and may even promote the growth of beneficial bacteria.<sup>[1][2][3][4][5]</sup> While data from human studies on **tegoprazan** is still limited, comparative studies with other P-CABs support the notion that this class of drugs may have a distinct, and in some aspects more pronounced, effect on the gut microbiome than traditional PPIs.<sup>[6]</sup>

For researchers and drug development professionals, these findings highlight the importance of considering the gut microbiome as a key factor in the safety and efficacy profiles of acid-suppressive medications. Further clinical studies are warranted to fully elucidate the long-term consequences of **tegoprazan** on the human gut microbiota in both healthy individuals and patient populations.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | Novel Potassium-Competitive Acid Blocker, Tegoprazan, Protects Against Colitis by Improving Gut Barrier Function [frontiersin.org]
- 2. Novel Potassium-Competitive Acid Blocker, Tegoprazan, Protects Against Colitis by Improving Gut Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. Novel Potassium-Competitive Acid Blocker, Tegoprazan, Protects Against Colitis by Improving Gut Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Tegoprazan's Impact on Gut Microbiota vs. Traditional PPIs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682004#tegoprazan-s-impact-on-gut-microbiota-vs-traditional-ppis]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)